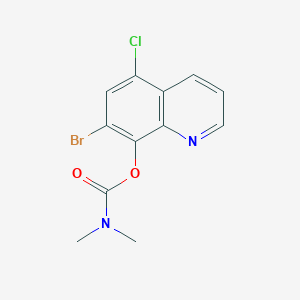![molecular formula C11H12ClNO3 B2889592 Methyl 2-[(2-chloropropanoyl)amino]benzoate CAS No. 72544-42-4](/img/structure/B2889592.png)
Methyl 2-[(2-chloropropanoyl)amino]benzoate
Overview
Description
“Methyl 2-[(2-chloropropanoyl)amino]benzoate” is a chemical compound with the molecular formula C11H12ClNO3 . It is available for purchase from various chemical suppliers for use in pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “Methyl 2-[(2-chloropropanoyl)amino]benzoate” consists of 11 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms . The molecular weight of the compound is 241.67 .Scientific Research Applications
Pharmaceutical Intermediates
Methyl 2-[(2-chloropropanoyl)amino]benzoate is used as an intermediate in the synthesis of various pharmaceutical compounds. Its role is crucial in the formation of amide bonds, which are common linkages in many drugs .
Material Science
This compound is involved in the development of new materials, particularly in the field of organic electronics. It can be used to create organic monomers of covalent organic frameworks (COFs), which have applications in gas storage, sensing, and catalysis .
Nonlinear Optical Materials
The related compound, 2-amino-4-methylpyridinium-4-hydroxybenzolate, has been studied for its nonlinear optical properties. By extension, Methyl 2-[(2-chloropropanoyl)amino]benzoate could be used to synthesize materials with potential applications in optoelectronics and laser technologies .
Catalysis
In catalysis, this compound may serve as a ligand or a building block for catalysts that facilitate various chemical reactions, including those important in industrial processes .
Organic Pigments and Dyes
Methyl 2-[(2-chloropropanoyl)amino]benzoate can be a precursor to organic pigments and dyes. These pigments have applications in coatings, plastics, and printing inks due to their color properties and stability .
Polymer Science
This chemical serves as a building block in polymer science. It can be incorporated into polymers to modify their properties, such as thermal stability, mechanical strength, and chemical resistance .
Aggregation-Induced Emission (AIE)
The compound is relevant in the study of AIE, a phenomenon where certain molecules emit light upon aggregating. This has implications for the development of new fluorescent materials .
Electronic Materials
Lastly, Methyl 2-[(2-chloropropanoyl)amino]benzoate is used in the synthesis of electronic materials. These materials are essential for the fabrication of devices such as organic light-emitting diodes (OLEDs) and other electronic components .
Safety and Hazards
properties
IUPAC Name |
methyl 2-(2-chloropropanoylamino)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-7(12)10(14)13-9-6-4-3-5-8(9)11(15)16-2/h3-7H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGTWLRWWCYXEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C(=O)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(2-chloropropanoyl)amino]benzoate | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(m-tolyloxy)ethanone](/img/structure/B2889509.png)


![(3Z)-3-{[(2-methoxyphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2889514.png)
![{[1-(4-Methoxyphenyl)ethyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate](/img/structure/B2889515.png)



![2-(3-benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2889525.png)
![N-[(2,6-difluorophenyl)methyl]-3-ethyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2889528.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbenzamide](/img/structure/B2889529.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(3-cyclopentylpropanoyl)piperazin-1-yl]acetamide](/img/structure/B2889530.png)

